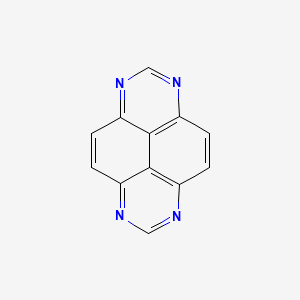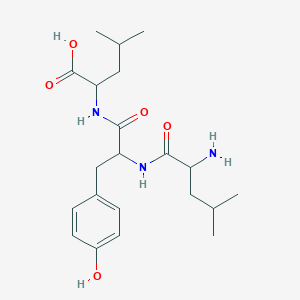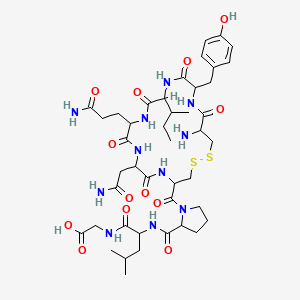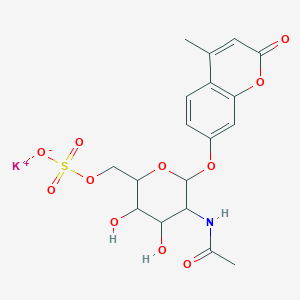
1,3,6,8-Tetraazapyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido[4,5,6-gh]perimidine is a heterocyclic compound known for its electrophilic properties.
Méthodes De Préparation
The synthesis of pyrimido[4,5,6-gh]perimidine typically involves the reaction of 2,4-dinitrobenzene with an amine and an aldehyde. This process yields an aromatic amine, which is then oxidized to form a nitroalkane. The nitroalkane reacts with phosphorus pentachloride to produce polyphosphoric acid, which is subsequently reacted with ammonia or ammonium hydroxide to yield pyrimido[4,5,6-gh]perimidine . Industrial production methods often involve similar steps but are optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
Pyrimido[4,5,6-gh]perimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroalkanes.
Reduction: It can be reduced to form amines.
Substitution: Electrophilic substitution reactions are common due to its electrophilic nature.
Common reagents used in these reactions include phosphorus pentachloride for oxidation and various reducing agents for reduction. The major products formed depend on the specific reaction conditions but often include derivatives of the original compound.
Applications De Recherche Scientifique
Pyrimido[4,5,6-gh]perimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to interact with proteins makes it useful in studying protein-ligand interactions.
Industry: Pyrimido[4,5,6-gh]perimidine is used in the production of dyes and as a corrosion inhibitor
Mécanisme D'action
The mechanism by which pyrimido[4,5,6-gh]perimidine exerts its effects involves its electrophilic nature, which allows it to interact with electron-deficient species. This interaction can lead to various chemical transformations, making it a valuable compound in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Pyrimido[4,5,6-gh]perimidine is unique due to its specific electrophilic properties and the types of reactions it undergoes. Similar compounds include:
Pyrimido[4,5-d]pyrimidine: Another heterocyclic compound with similar applications but different reactivity.
Pyrimido[1,2-a]benzimidazole: Known for its medicinal applications and different structural properties
Propriétés
Formule moléculaire |
C12H6N4 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
5,7,12,14-tetrazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),5,7,9,11,13-octaene |
InChI |
InChI=1S/C12H6N4/c1-2-8-12-10(16-6-14-8)4-3-9-11(12)7(1)13-5-15-9/h1-6H |
Clé InChI |
JLCGSDBQJSZYCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=NC=N2)C=CC4=NC=NC1=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B12108062.png)
![4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B12108070.png)




![1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy](/img/structure/B12108109.png)






![2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide](/img/structure/B12108142.png)
